N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide
Overview
Description
“N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The indole ring is substituted with a dimethyl group and an ethyl group attached to a benzenesulfonamide moiety. The benzenesulfonamide is further substituted with an ethoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a benzenesulfonamide moiety, and an ethoxy group. The exact structure would depend on the positions of these groups on the molecule .
Chemical Reactions Analysis
Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and reduction . Benzenesulfonamides can participate in reactions such as hydrolysis, aminolysis, and displacement by other nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .
Future Directions
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A, suggesting they may affect viral replication pathways .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely depending on their specific chemical structure and the presence of functional groups .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the effects at the molecular and cellular level are likely diverse and dependent on the specific target and pathway involved .
Properties
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-4-25-16-6-8-17(9-7-16)26(23,24)21-12-11-18-15(3)22-20-10-5-14(2)13-19(18)20/h5-10,13,21-22H,4,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZYHEKYUDWFEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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